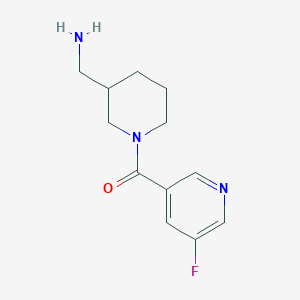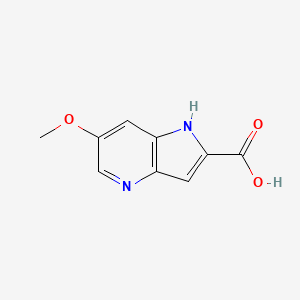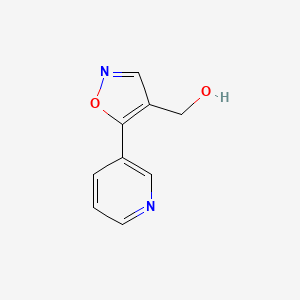
(3-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Exploration
One study focused on the synthesis and structural exploration of a novel bioactive heterocycle, providing insights into its antiproliferative activity. The compound was characterized using various spectroscopic techniques and X-ray diffraction studies, revealing its molecular structure and intermolecular interactions, which contribute to its stability and potential bioactivity (Prasad et al., 2018).
Anticancer and Antileukemic Activity
Another study synthesized several piperidine derivatives and evaluated their antiproliferative activity against human leukemia cells. The research identified compounds with potent antileukemic effects, indicating the therapeutic potential of piperidine derivatives in cancer treatment (Vinaya et al., 2011).
Analgesic Effects
Research into the analgesic effects of piperidine derivatives, specifically targeting the 5-HT(1A) receptor, has shown promising results in models of neuropathic pain. These studies suggest the potential of piperidine derivatives as pain management therapies, demonstrating significant analgesic properties (Deseure et al., 2002).
Antimicrobial Activity
Piperidine derivatives have also been explored for their antimicrobial properties. Synthesis and evaluation of these compounds have shown variable and modest activity against bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Mécanisme D'action
Target of Action
The primary target of (3-(Aminomethyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a serine protease found almost exclusively in mast cells, and it has been shown to have numerous pro-inflammatory cellular activities .
Mode of Action
It is known to interact with its target, tryptase beta-2, potentially influencing the enzyme’s activity .
Biochemical Pathways
Given its target, it may influence pathways involving Tryptase beta-2 and related inflammatory responses .
Result of Action
Given its interaction with Tryptase beta-2, it may have effects on cellular inflammatory responses .
Orientations Futures
Propriétés
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-11-4-10(6-15-7-11)12(17)16-3-1-2-9(5-14)8-16/h4,6-7,9H,1-3,5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUVFMVLRIVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-2-yl}propan-2-ol](/img/structure/B1475434.png)
![1-({[(2-Fluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475436.png)
amine](/img/structure/B1475437.png)
amine](/img/structure/B1475439.png)







![6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B1475450.png)


